
4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride
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Overview
Description
4-(2-Hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a hydroxypropyl group and a phenethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Hydroxypropyl Group: The piperazine core is then reacted with 2-chloropropanol in the presence of a base such as sodium hydroxide to introduce the hydroxypropyl group.
Phenethyl Group Introduction: The intermediate product is further reacted with phenethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The phenethyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-(2-oxopropyl)-N-phenethylpiperazine-1-carboxamide.
Reduction: Formation of 4-(2-hydroxypropyl)-N-phenethylpiperazine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Therapeutic Applications
1.1 Cancer Treatment
The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), specifically HDAC8. HDACs play a crucial role in the regulation of gene expression and are implicated in cancer progression. Inhibition of these enzymes can lead to reactivation of tumor suppressor genes and apoptosis in cancer cells, making them attractive targets for cancer therapy. Research indicates that 4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride may be effective against various cancers, including breast and prostate cancer .
1.2 Neurodegenerative Diseases
Another significant application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds with similar structures exhibit amyloid-beta production inhibitory activity, which is critical in the pathogenesis of Alzheimer’s disease . The ability to inhibit amyloid-beta production suggests that this compound could serve as a preventive or therapeutic agent for cognitive decline associated with neurodegeneration.
1.3 Psychotic Disorders
The compound has also been explored for its antipsychotic properties. It acts as a dopamine D2 receptor antagonist, which is beneficial in treating conditions like schizophrenia and bipolar disorder . The development of this compound aims to improve efficacy while minimizing side effects commonly associated with traditional antipsychotics.
Case Study 1: Cancer Therapy
A study conducted by Benedetti et al. demonstrated that compounds structurally related to this compound showed significant tumor regression in animal models when used as HDAC inhibitors. The results indicated a reduction in tumor size and an increase in apoptosis markers compared to control groups .
Case Study 2: Alzheimer's Disease
Research published by Kalin et al. highlighted the effectiveness of related compounds in reducing amyloid-beta levels in vitro and in vivo models of Alzheimer’s disease. The study found that administration of these compounds led to improved cognitive function tests in treated animals .
Case Study 3: Antipsychotic Efficacy
In trials assessing the efficacy of dopamine D2 receptor antagonists, compounds similar to this compound were shown to significantly reduce positive symptoms in schizophrenia patients without the severe side effects typical of older antipsychotics .
Data Tables
Mechanism of Action
The mechanism of action of 4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to hydrophilic sites, while the phenethyl group can interact with hydrophobic regions of proteins or receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyethyl)-N-phenethylpiperazine-1-carboxamide hydrochloride
- 4-(2-Hydroxypropyl)-N-benzylpiperazine-1-carboxamide hydrochloride
- 4-(2-Hydroxypropyl)-N-phenethylpiperidine-1-carboxamide hydrochloride
Uniqueness
Compared to similar compounds, 4-(2-hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride offers a unique combination of hydrophilic and hydrophobic interactions due to its specific substituents. This makes it particularly versatile for various applications in research and industry.
Biological Activity
4-(2-Hydroxypropyl)-N-phenethylpiperazine-1-carboxamide hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders and cognitive impairments. This article delves into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo evaluations.
- Molecular Formula : C15H22N2O2·HCl
- Molecular Weight : 284.81 g/mol
- IUPAC Name : this compound
The compound is believed to exert its effects primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that it may act as a partial agonist at certain serotonin receptor subtypes, which is significant for its potential anxiolytic and antidepressant effects.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Serotonin Receptor Binding : The compound has shown affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, which are implicated in mood regulation and anxiety responses .
- Dopamine Receptor Interaction : It also interacts with dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia and depression .
In Vivo Studies
In vivo studies have further elucidated the pharmacological profile of this compound:
- Anxiolytic Effects : Animal models have indicated that administration of the compound leads to significant reductions in anxiety-like behaviors, as measured by tests such as the elevated plus maze and open field test.
- Cognitive Enhancement : Preliminary findings suggest that it may enhance cognitive function, potentially through mechanisms involving the modulation of cholinergic activity in the brain .
Case Studies
Several case studies have been conducted to investigate the therapeutic potential of this compound:
- Case Study on Anxiety Disorders :
- Cognitive Impairment in Schizophrenia :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(2-hydroxypropyl)-N-(2-phenylethyl)piperazine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2.ClH/c1-14(20)13-18-9-11-19(12-10-18)16(21)17-8-7-15-5-3-2-4-6-15;/h2-6,14,20H,7-13H2,1H3,(H,17,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMZAJIZJLLSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)NCCC2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.